

Application Note: Quantitative Analysis of 2-Thiazolamine, 5-ethoxy-

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Compound of Interest

Compound Name: 2-Thiazolamine, 5-ethoxy-

Cat. No.: B15223900

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Thiazolamine derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them important scaffolds in medicinal chemistry and drug discovery.[1][2] The development of robust and reliable analytical methods for the quantification of these compounds is crucial for preclinical studies, including pharmacokinetics and metabolism. This document provides detailed protocols for the quantitative analysis of **2-Thiazolamine, 5-ethoxy-** in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While specific validated methods for **2-Thiazolamine, 5-ethoxy-** are not widely published, the following protocols have been developed based on established methods for structurally similar 2-aminothiazole derivatives.[3][4]

Analytical Methods

Two primary analytical techniques are presented for the quantification of **2-Thiazolamine, 5-ethoxy-**: HPLC-UV for routine analysis and LC-MS/MS for higher sensitivity and selectivity, particularly in complex biological matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of **2-Thiazolamine, 5-ethoxy-** in simpler matrices such as analytical solutions or for in-vitro samples.

Experimental Protocol: HPLC-UV

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., Phenomenex® Luna C18, 50 mm × 4.6 mm, 5 µm).[\[4\]](#)
 - Mobile Phase: Isocratic elution with a mixture of 0.1% v/v orthophosphoric acid in water and 0.1% v/v orthophosphoric acid in acetonitrile (55:45 v/v).[\[4\]](#)
 - Flow Rate: 1.0 mL/min.[\[4\]](#)
 - Column Temperature: 30 °C.
 - Injection Volume: 10 µL.
 - Detection: UV at 272 nm.[\[4\]](#)
- Sample Preparation (for in-vitro samples):
 - To 100 µL of sample, add 200 µL of acetonitrile to precipitate proteins.
 - Vortex for 1 minute.
 - Centrifuge at 10,000 rpm for 10 minutes.
 - Transfer the supernatant to an HPLC vial for analysis.
- Calibration: Prepare a series of calibration standards of **2-Thiazolamine, 5-ethoxy-** in the appropriate solvent. The concentration range should encompass the expected concentrations in the samples.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity and is ideal for the quantification of **2-Thiazolamine, 5-ethoxy-** in complex biological matrices like plasma or tissue homogenates.^[4]

Experimental Protocol: LC-MS/MS

- Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., Waters Xterra RP® C18, 150 mm × 4.6 mm, 5 µm).^[4]
 - Mobile Phase: A gradient elution with:
 - Mobile Phase A: 5 mM ammonium formate in water with 0.1% v/v formic acid.
 - Mobile Phase B: A mixture of methanol and acetonitrile (95:5 v/v) with 0.1% v/v formic acid.^[4]
 - Flow Rate: 1.0 mL/min.^[4]
 - Column Temperature: 40 °C.
 - Injection Volume: 5 µL.^[3]
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Multiple Reaction Monitoring (MRM): The precursor and product ions for **2-Thiazolamine, 5-ethoxy-** and an internal standard would need to be determined by direct infusion.
 - Source Parameters:

- Ion spray Voltage: +5500 V.[3]
- Temperature: 450 °C.[3]
- Sample Preparation (from plasma):
 - To 50 µL of plasma, add 150 µL of a solution containing the internal standard in acetonitrile (protein precipitation).[5]
 - Vortex for 2 minutes.
 - Centrifuge at 12,000 rpm for 10 minutes.[5]
 - Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 µL of the mobile phase (initial conditions).[3]
 - Inject into the LC-MS/MS system.

Data Presentation

The following tables summarize the expected quantitative performance parameters for the described analytical methods. These values are representative and would need to be confirmed during method validation.

Table 1: HPLC-UV Method Performance

Parameter	Expected Value
Linearity (r^2)	> 0.995
Range	0.1 - 100 µg/mL
Limit of Detection (LOD)	0.05 µg/mL
Limit of Quantification (LOQ)	0.1 µg/mL
Accuracy (% Recovery)	90 - 110%
Precision (% RSD)	< 10%

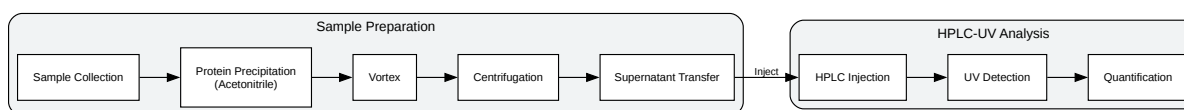
Table 2: LC-MS/MS Method Performance

Parameter	Expected Value
Linearity (r^2)	> 0.998
Range	0.5 - 1000 ng/mL
Limit of Detection (LOD)	0.2 ng/mL
Limit of Quantification (LOQ)	0.5 ng/mL
Accuracy (% Recovery)	85 - 115%
Precision (% RSD)	< 15%

Visualizations

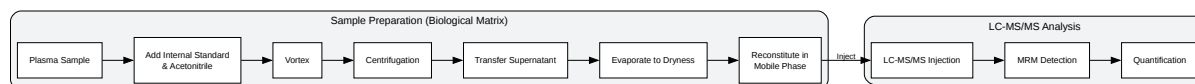
Experimental Workflows

The following diagrams illustrate the general workflows for sample analysis using the described methods.



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Caption: General workflow for HPLC-UV analysis.



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Caption: Sample preparation and analysis workflow for LC-MS/MS.

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